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molecular formula C6H10N2O2 B1347186 1,4-Dimethylpiperazine-2,3-dione CAS No. 59417-06-0

1,4-Dimethylpiperazine-2,3-dione

Cat. No. B1347186
M. Wt: 142.16 g/mol
InChI Key: WWBHDWHAIVWDMT-UHFFFAOYSA-N
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Patent
US07842830B2

Procedure details

Mueller-Westerhoff9 and co-workers reported a simple, high-yield two-step synthesis of symmetrically substituted α-diones. The first step involves the preparation of 1,4-dimethylpiperazine-2,3-dione (13). Compound 13 was prepared in high yield from the reaction between N,N′-dimethylethylenediamine and diethyl oxalate in anhydrous diethyl ether at room temperature overnight. Second, compound 13 reacts with 2 equivalents of organolithium or Grignard compounds to form symmetrically-substituted α-diones after hydrolysis. 3,3′-Dimethylbenzil was prepared from the reaction between compound 13 and 2 equivalents of m-tolylmagnesium chloride in dry THF, followed by acidic workup in 35% yield (not optimized). Bis[1,2-di(3-methylphenyl)ethane-1,2-dithiolene]nickel (17) was then prepared by Schrauzer and Mayweg procedure as shown in FIG. 8.10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Bis[1,2-di(3-methylphenyl)ethane-1,2-dithiolene]nickel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1CCN(C)[C:4](=[O:9])[C:3]1=[O:10].[C:11]1([CH3:19])[CH:16]=[CH:15][CH:14]=[C:13]([Mg]Cl)[CH:12]=1>C1COCC1>[CH3:19][C:11]1[CH:16]=[C:15]([C:3]([C:4]([C:13]2[CH:14]=[CH:15][CH:16]=[C:11]([CH3:19])[CH:12]=2)=[O:9])=[O:10])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(N(CC1)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)[Mg]Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(N(CC1)C)=O)=O
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Bis[1,2-di(3-methylphenyl)ethane-1,2-dithiolene]nickel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form symmetrically-substituted α-diones
CUSTOM
Type
CUSTOM
Details
after hydrolysis

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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